molecular formula C7H12N2O4 B15202960 2,6-Diazaspiro[3.3]heptane oxalate

2,6-Diazaspiro[3.3]heptane oxalate

Cat. No.: B15202960
M. Wt: 188.18 g/mol
InChI Key: WNVGWRMLCPIJBA-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.3]heptane oxalate is a bicyclic spiro compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spiro junction connecting two nitrogen atoms and a seven-membered ring. The oxalate salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.3]heptane oxalate typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol. The resulting intermediate is treated with oxalic acid to yield the oxalate salt .

Industrial Production Methods

Scaling up the production of this compound can be challenging due to the need for precise reaction conditions and the removal of by-products. Industrial methods often involve optimizing the filtration and purification steps to improve yield and scalability. The use of flow chemistry techniques has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, magnesium turnings for deprotection, and oxalic acid for salt formation. Reaction conditions often involve mild temperatures and controlled environments to ensure the stability of the compound .

Major Products

Major products formed from these reactions include various N-functionalized derivatives, which are valuable intermediates in drug development and other chemical syntheses .

Scientific Research Applications

2,6-Diazaspiro[3.3]heptane oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets. As a bioisostere for piperazine, it can mimic the binding properties of piperazine-containing compounds, thereby influencing various biological pathways. The compound’s high molecular rigidity and predictable vectorization enhance its target selectivity and drug-likeness .

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

2,6-diazaspiro[3.3]heptane;oxalic acid

InChI

InChI=1S/C5H10N2.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6-7H,1-4H2;(H,3,4)(H,5,6)

InChI Key

WNVGWRMLCPIJBA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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